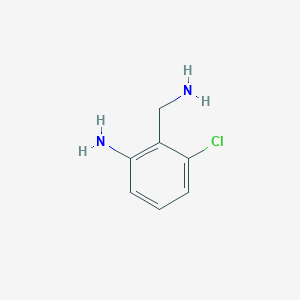

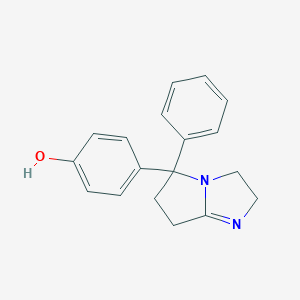

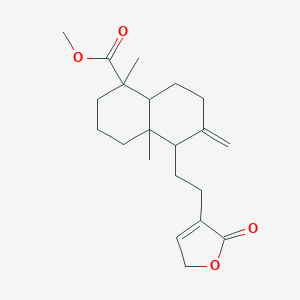

![molecular formula C26H38N4 B025320 9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene CAS No. 106712-13-4](/img/structure/B25320.png)

9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives of 9,10-bis(p-dialkylaminostyryl)anthracene, including 9,10-MADSA, demonstrates the compound's capability for aqueous nanoaggregation-enhanced one- and two-photon fluorescence. The process involves a twisted conjugated skeleton and D-π-D pattern, leading to unique photophysical properties in solution, aqueous suspension, and crystalline state (Wang et al., 2012).

Molecular Structure Analysis

The molecular and electronic structures of 9,10-diamino-substituted anthracenes are significantly influenced by different N-substituents, affecting the oxidized species' electronic and molecular structures. Structural changes observed in the oxidized states of these compounds suggest a complex interaction between amine-localized and anthrylene-localized orbitals (Uebe et al., 2016).

Chemical Reactions and Properties

A diverse range of functionalised 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene derivatives have been synthesized, showcasing the compound's versatility in forming pi-extended systems with significant intramolecular charge-transfer. These derivatives demonstrate quasi-reversible two-electron oxidation wave characteristics, highlighting their electrochemical properties (Christensen et al., 2003).

Physical Properties Analysis

The crystal packing structures of derivatives, such as 9,10-dimethoxyanthracene and 9,10-bis(methylchalcogeno)anthracenes, reveal the importance of chalcogen-chalcogen interaction in the molecular ordering of acenes, influencing the face-to-face π-π stacking arrangement and demonstrating the compound's adaptability in forming structured molecular assemblies (Kobayashi et al., 2005).

Propiedades

IUPAC Name |

N'-[[10-[[2-(dimethylamino)ethyl-methylamino]methyl]anthracen-9-yl]methyl]-N,N,N'-trimethylethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N4/c1-27(2)15-17-29(5)19-25-21-11-7-9-13-23(21)26(20-30(6)18-16-28(3)4)24-14-10-8-12-22(24)25/h7-14H,15-20H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLPZKQPBGVSAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)CC1=C2C=CC=CC2=C(C3=CC=CC=C31)CN(C)CCN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359737 |

Source

|

| Record name | N~1~,N~1'~-[Anthracene-9,10-diylbis(methylene)]bis(N~1~,N~2~,N~2~-trimethylethane-1,2-diamine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene | |

CAS RN |

106712-13-4 |

Source

|

| Record name | N~1~,N~1'~-[Anthracene-9,10-diylbis(methylene)]bis(N~1~,N~2~,N~2~-trimethylethane-1,2-diamine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

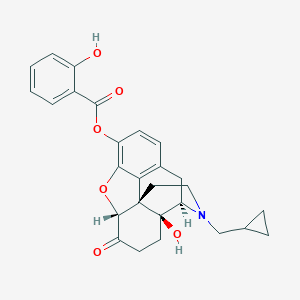

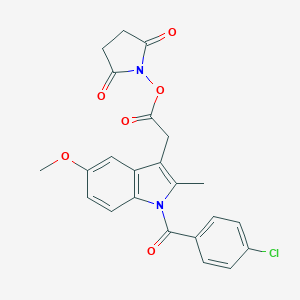

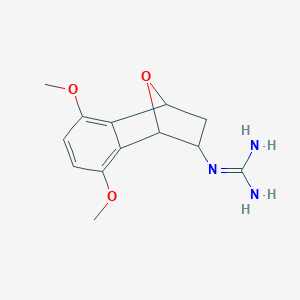

![Bis[2-(4-methoxyphenoxy)ethyl] Ether](/img/structure/B25237.png)

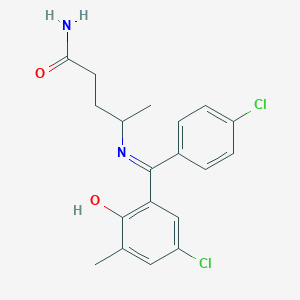

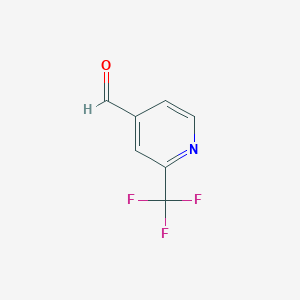

![7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one](/img/structure/B25246.png)

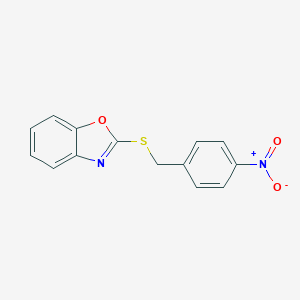

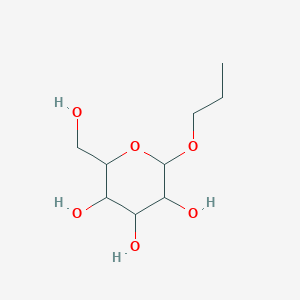

![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-chloro-3-cyanophenyl)carbamoylamino]-3-hydroxyphenyl]hexanamide](/img/structure/B25249.png)